molecular formula C15H14FN5O3 B2904629 2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide CAS No. 2034597-05-0

2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide

Cat. No.: B2904629
CAS No.: 2034597-05-0
M. Wt: 331.307
InChI Key: WPCVUAYBWRSYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is a complex synthetic compound designed for advanced pharmacological research, featuring a [1,2,4]triazolo[4,3-a]pyrazine core scaffold. This heterocyclic system is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Scientific studies have demonstrated that derivatives based on the [1,2,4]triazolo[4,3-a]pyrazine structure can function as potent, dual inhibitors of key tyrosine kinases, including c-Met and VEGFR-2 . The inhibition of these specific kinases disrupts critical signaling pathways involved in tumor cell proliferation, migration, and survival, as well as tumor-associated angiogenesis . The structural design of this compound, which incorporates a 2-fluorophenoxy ether linkage and a propanamide chain, is strategically intended to optimize interactions with enzymatic active sites. Researchers can utilize this compound as a chemical tool to investigate the biology of c-Met and VEGFR-2 signaling in various disease models, or as a lead structure for the further development of multi-targeted therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary safety assessments before handling.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O3/c1-9(24-11-5-3-2-4-10(11)16)14(22)18-8-12-19-20-13-15(23)17-6-7-21(12)13/h2-7,9H,8H2,1H3,(H,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCVUAYBWRSYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=C2N1C=CNC2=O)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide typically involves multiple steps, including the formation of the triazolo-pyrazine core and the subsequent attachment of the fluorophenoxy and propanamide groups. One common method involves the oxidative C(sp3)–H functionalization of methyl-azaheteroarenes, which can be facilitated by reagents such as I2 and DMSO .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like I2, reducing agents such as NaBH4, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like DMSO .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the fluorophenoxy moiety.

Scientific Research Applications

Pharmacological Applications

  • Psychoactive Properties :
    • As a member of the phenethylamine family, compounds like 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine have been studied for their psychoactive effects. Research indicates that similar compounds can act as hallucinogens or stimulants, influencing serotonin receptors in the brain. The structural similarities to other psychoactive substances suggest potential for similar effects in behavioral studies .
  • Potential as an Amebicide :
    • Recent studies have indicated that this compound may exhibit amebicidal properties. Its efficacy against certain protozoan pathogens could position it as a candidate for developing therapeutic agents targeting amebic infections .
  • Selective Serotonin Receptor Agonism :
    • The compound has been investigated for its activity at serotonin receptors, particularly the 5-HT2A receptor. Structure-activity relationship studies suggest that modifications to the phenyl ring can significantly alter agonistic potency at these receptors, which is crucial for developing selective pharmacological agents .

Toxicological Studies

Research Tool in Behavioral Studies

  • Behavioral Response Studies :
    • The compound can be utilized in animal models to study behavioral responses to psychoactive substances. For example, its effects on locomotion and anxiety-like behaviors can help elucidate the neuropharmacological mechanisms underlying its action .

Data Tables

Application AreaDetails
Pharmacological PropertiesPotential psychoactive effects; selective agonism at serotonin receptors (5-HT2A)
Antiparasitic ActivityInvestigated as an amebicide; efficacy against protozoan pathogens
Toxicological InsightsStudies on related heterocyclic amines indicate potential mutagenicity; need for further research
Behavioral ResearchUsed in animal models to assess psychoactive effects and behavioral changes

Case Studies and Findings

  • Psychoactive Effects :
    • A study comparing various phenethylamines highlighted the behavioral responses induced by structurally similar compounds, providing a framework for understanding the potential effects of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine .
  • Amebicidal Activity :
    • Preliminary investigations have shown promise in using this compound against specific protozoan infections, warranting further clinical exploration to establish its efficacy and safety profile .
  • Serotonin Receptor Interaction :
    • Research into structure-activity relationships has demonstrated that modifications to the methoxy groups significantly influence agonist potency at serotonin receptors, indicating a pathway for developing more effective therapeutic agents .

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide exerts its effects involves its interaction with specific molecular targets. For instance, as a potential c-Met kinase inhibitor, it binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Position 8 Substituent Phenoxy Substituent Side Chain Key Differences vs. Target Compound
Target: 2-(2-Fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide [1,2,4]Triazolo[4,3-a]pyrazine Hydroxy 2-Fluorophenoxy Propanamide
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (1) [1,2,4]Triazolo[4,3-a]pyrazine Nitro 2-Fluoro-4-nitrophenoxy None Nitro group reduces solubility; no side chain
2-(4-Chlorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylpropanamide [1,2,4]Triazolo[4,3-a]pyrazine Hydroxy 4-Chlorophenoxy 2-Methylpropanamide Chlorine (vs. fluorine) increases lipophilicity
2-(2-Chloro-6-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide [1,2,4]Triazolo[4,3-a]pyrazine Hydroxy 2-Chloro-6-fluorophenyl Acetamide Shorter side chain; dual halogen substituents
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide [1,2,4]Triazolo[4,3-a]pyrazine Hydroxy None Indole-containing propanamide Indole moiety enables π-π interactions

Key Observations :

  • Phenoxy Substituents: Fluorine’s electron-withdrawing nature (target) vs. chlorine’s lipophilicity (compound in ) may alter receptor binding or metabolic stability.
  • Side Chains : Propanamide chains (target) offer extended flexibility compared to acetamide () or indole-containing variants ().

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP (Predicted) Solubility (Predicted)
Target Compound C₁₆H₁₄FN₅O₃ 355.31 1.8–2.2 Moderate (aqueous/organic)
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (1) C₁₁H₆FN₅O₃ 275.19 1.2–1.5 Low (due to nitro group)
2-(4-Chlorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylpropanamide C₁₇H₁₆ClN₅O₃ 381.79 2.5–3.0 Low (high Cl lipophilicity)
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide C₁₇H₁₆N₆O₂ 336.34 2.0–2.5 Moderate

Analysis :

  • The target’s fluorine substituent balances lipophilicity and polarity, favoring membrane permeability.
  • Nitro-substituted compounds () are less soluble, limiting bioavailability.

Pharmacological Potential

  • Topoisomerase II Inhibition: Analogs like bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxaline derivatives () show cytotoxic activity via Topo II inhibition. The target’s triazolopyrazine core may share this mechanism.
  • Receptor Binding: Fluorophenoxy and hydroxy groups (target) could mimic adenosine or kinase inhibitors, similar to A2AR ligands ().
  • Metabolic Stability : Propanamide chains (target) may resist hydrolysis better than acetamide analogs ().

Q & A

Basic: What are the key synthetic steps and critical reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Heterocycle formation : Construction of the [1,2,4]triazolo[4,3-a]pyrazin-8-ol core via cyclization of precursors under reflux in solvents like THF or dioxane .
  • Fluorophenoxy incorporation : Substitution reactions using 2-fluorophenol derivatives under alkaline conditions to introduce the fluorophenoxy moiety .
  • Amide coupling : Condensation of the triazolopyrazine intermediate with 2-(chloromethyl)propanamide using condensing agents (e.g., EDCI/HOBt) .
    Critical conditions : Inert atmospheres (N₂/Ar) to prevent oxidation, controlled temperatures (60–80°C), and anhydrous solvents (DMF, THF) to minimize side reactions .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the triazolopyrazine core and fluorophenoxy substitution .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC with UV detection to monitor reaction progress and ensure >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like triethylamine reduce side reactions .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile intermediates .
  • Catalyst selection : Palladium catalysts for cross-coupling steps improve regioselectivity in fluorophenoxy attachment .

Advanced: What strategies address regioselectivity challenges during functionalization of the triazolopyrazine core?

  • Protective groups : Use of trifluoroacetyl or tert-butyldimethylsilyl (TBS) groups to block the 8-hydroxy position during substitution reactions .
  • Directed metalation : Lithium bases (e.g., LDA) direct functionalization to specific positions on the heterocycle .
  • Computational modeling : DFT calculations predict reactive sites and guide synthetic routes .

Advanced: How should researchers design assays to evaluate biological activity, such as enzyme inhibition?

  • Target selection : Prioritize kinases or HDACs based on structural analogs (e.g., triazolyl-propanamide HDAC inhibitors) .
  • Assay conditions : Use fluorogenic substrates (e.g., acetylated lysine derivatives) in buffer systems (pH 7.4, 37°C) to measure inhibition kinetics .
  • Control compounds : Include known inhibitors (e.g., SAHA for HDACs) to validate assay sensitivity .

Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability) be resolved?

  • Source validation : Confirm compound purity (>95% by HPLC) and exclude batch-to-batch variability .
  • Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific effects .
  • Mechanistic studies : Use SPR or ITC to measure binding affinity and rule off-target effects .

Advanced: What methods enable selective functionalization of the 8-hydroxy group?

  • Acylation : Treat with trifluoroacetic anhydride to form a stable trifluoroacetyl derivative, enabling further substitutions .
  • Mitsunobu reaction : Convert the hydroxyl group to ethers using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Advanced: How can fluorophenoxy substitution patterns influence pharmacokinetic properties?

  • Lipophilicity : LogP calculations (e.g., using ChemAxon) correlate fluorine position with membrane permeability .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • Solubility : Co-crystallization with cyclodextrins improves aqueous solubility for in vivo studies .

Advanced: What experimental approaches validate molecular targets in cellular models?

  • Pull-down assays : Use biotinylated probes to isolate target proteins from lysates .
  • CRISPR knockouts : Generate gene-edited cell lines to confirm target dependency .
  • Thermal shift assays : Monitor protein stability via SYPRO Orange dye to identify binding .

Advanced: How is compound stability assessed under varying pH and temperature conditions?

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks to simulate long-term degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.